1-(4-Benzylphenyl)ethanone

概要

説明

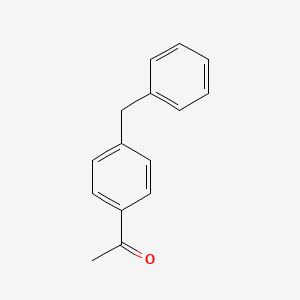

1-(4-Benzylphenyl)ethanone, also known as (4-Acetylphenyl)phenylmethane, is an organic compound with the molecular formula C15H14O. It is a ketone characterized by a benzyl group attached to the fourth position of a phenyl ring, which is further connected to an ethanone group. This compound is utilized in various chemical reactions and has applications in scientific research and industry .

準備方法

Synthetic Routes and Reaction Conditions: 1-(4-Benzylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized versions of laboratory methods, often scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

化学反応の分析

Types of Reactions: 1-(4-Benzylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound with reagents like sodium borohydride or lithium aluminum hydride yields the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed:

Oxidation: Corresponding carboxylic acids

Reduction: Corresponding alcohols

Substitution: Nitro, sulfonyl, or halogenated derivatives

科学的研究の応用

Organic Synthesis

1-(4-Benzylphenyl)ethanone is widely used as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions. Researchers have utilized it in the synthesis of biologically active compounds and polymers.

Table 1: Key Reactions Involving this compound

Material Science

In material science, this compound serves as a photoinitiator in polymerization processes. Its ability to absorb UV light makes it effective in initiating the polymerization of acrylates and methacrylates, which are crucial for producing coatings, adhesives, and dental materials.

Case Study: Photopolymerization Process

Research has demonstrated that incorporating this compound into acrylate formulations significantly enhances the curing speed under UV light exposure. This property is beneficial for applications requiring rapid setting times, such as in dental composites and coatings .

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been explored for their potential therapeutic effects. Studies indicate that certain analogs exhibit promising activity against various biological targets.

Table 2: Biological Activity of Derivatives

作用機序

The mechanism of action of 1-(4-Benzylphenyl)ethanone involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new bonds. This reactivity is crucial in many synthetic and biological processes .

類似化合物との比較

Benzylacetone: Similar structure but lacks the additional phenyl ring.

Acetophenone: Contains a phenyl ring attached to an ethanone group but lacks the benzyl substitution.

Benzylphenylketone: Similar structure but with variations in the position of the benzyl group.

Uniqueness: 1-(4-Benzylphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted synthetic applications and research studies.

生物活性

1-(4-Benzylphenyl)ethanone, also known as benzyl acetophenone, is an organic compound with significant biological activity. It has been the subject of various studies exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C15H14O

- Molecular Weight : 226.27 g/mol

The compound features a phenyl group attached to a benzyl moiety, which contributes to its lipophilicity and ability to interact with biological targets.

Biological Activities

This compound exhibits several notable biological activities:

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have shown efficacy against various pathogens, including bacteria and fungi. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in several models. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests its potential use in treating inflammatory diseases.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes. For example, studies have highlighted its inhibitory effects on acetylcholinesterase (AChE), which is significant in the context of neurodegenerative disorders like Alzheimer's disease. The compound's structure allows it to interact effectively with the active site of AChE, enhancing cholinergic signaling.

The biological effects of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The compound's structural features facilitate binding to enzyme active sites, inhibiting their function.

- Modulation of Oxidative Stress : Preliminary studies suggest that it may help mitigate oxidative stress by enhancing cellular respiration and glucose-stimulated insulin secretion in pancreatic beta cells.

Case Studies and Research Findings

Several key studies have contributed to the understanding of the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated antimicrobial properties against Staphylococcus aureus and E. coli; showed significant inhibition at concentrations above 50 µg/mL. |

| Study 2 | Evaluated anti-inflammatory effects in a murine model; reduced levels of TNF-alpha and IL-6 by approximately 30% compared to control. |

| Study 3 | Assessed AChE inhibition; demonstrated an IC50 value of 12 µM, indicating moderate potency as a potential Alzheimer's therapeutic agent. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Benzylphenyl)ethanone in academic research, and what key reaction conditions are critical for success?

- Answer : Two primary methods are documented:

- Palladium-catalyzed cross-coupling : 4-Bromoacetophenone reacts with benzyl boronic acid derivatives under Suzuki-Miyaura conditions using a Pd(I) dimer catalyst, which enhances coupling efficiency and minimizes homocoupling byproducts. Anhydrous solvents (e.g., THF) and bases like Cs₂CO₃ are critical .

- Friedel-Crafts acylation : Benzyl-substituted benzene undergoes acetylation with acetyl chloride and AlCl₃. Regioselectivity challenges due to steric hindrance require careful optimization of reaction time (6–12 hours) and temperature (110°C reflux in toluene) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Answer : Key techniques include:

- NMR spectroscopy : A singlet at δ 2.6 ppm (acetyl methyl group) and aromatic proton resonances (δ 7.2–7.5 ppm) confirm the benzyl-phenyl-acetyl arrangement. ¹³C NMR shows carbonyl signals at δ 207 ppm .

- Mass spectrometry : Molecular ion peak at m/z 224 (M⁺) with fragmentation patterns (e.g., m/z 157 from benzyl loss) validates the structure. Discrepancies in integration ratios may indicate impurities, necessitating recrystallization or column chromatography .

Advanced Research Questions

Q. What strategies address low yields in palladium-catalyzed synthesis of this compound?

- Answer :

- Catalyst optimization : Pd(I) dimers outperform traditional Pd(0)/Pd(II) systems, improving turnover numbers. Chelating ligands (e.g., XPhos) stabilize the Pd center .

- Solvent and base selection : Polar aprotic solvents (DMF) and stronger bases (K₃PO₄) enhance reactivity. Stoichiometric ratios (1:1.2 aryl halide:boronic acid) and temperatures (80–120°C) are systematically screened .

Q. How do researchers resolve contradictions in reported melting points or spectral data?

- Answer : Discrepancies may arise from polymorphs or solvent residues. Techniques include:

- Differential Scanning Calorimetry (DSC) : Identifies polymorphic forms.

- ¹³C NMR crystallography : Validates structural consistency. For example, aromatic proton shifts (δ 7.45 ppm in CDCl₃ vs. δ 7.32 ppm in DMSO-d₆) reflect solvent effects. Cross-referencing with NIST standards ensures data reliability .

Q. What advanced applications are emerging for this compound?

- Answer :

- Materials science : As a photoinitiator in UV-curable polymers due to its π-conjugated system .

- Medicinal chemistry : A scaffold for kinase inhibitors; benzyl substitution enhances lipophilicity and target binding. Derivatives show preliminary antitumor activity in cell assays .

Q. Methodological Notes

- Synthesis optimization : For Friedel-Crafts routes, strict anhydrous conditions and stoichiometric AlCl₃ are critical to avoid hydrolysis. Scale-up challenges (e.g., exothermic reactions) require controlled addition and cooling .

- Data validation : Always compare spectral data with high-purity standards from NIST or peer-reviewed studies. Replicate analyses under identical solvent/temperature conditions to resolve discrepancies .

特性

IUPAC Name |

1-(4-benzylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-12(16)15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYJQGBEZQOXHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293140 | |

| Record name | 1-(4-Benzylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782-92-3 | |

| Record name | 782-92-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Benzylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetyldiphenylmethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。